molecular formula C18H20Cl2N6O B2702217 1-(3,4-dichlorophenyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-75-0

1-(3,4-dichlorophenyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2702217
CAS No.: 890896-75-0
M. Wt: 407.3
InChI Key: OCHNFYFGJYPPHI-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H20Cl2N6O and its molecular weight is 407.3. The purity is usually 95%.
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Scientific Research Applications

Hybrid Catalysts in Synthesis

1-(3,4-Dichlorophenyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, due to its structural complexity, has potential applications in the synthesis of various pharmaceutical and medicinal compounds. A review of the synthetic pathways for developing pyrano[2,3-d]pyrimidine derivatives, utilizing hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts, emphasizes the broad applicability of such structures. These derivatives are synthesized through a one-pot multicomponent reaction, showcasing the potential of complex compounds like this compound in medicinal chemistry due to their bioavailability and structural versatility (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

The compound's structure relates to pyrimidine derivatives, which are known for their broad spectrum of biological activities. Extensive research into quinazoline and pyrimidine derivatives for optoelectronic materials has been published, highlighting their applications in electronic devices, luminescent elements, and photoelectric conversion elements. This suggests that compounds with complex structures like this compound may also find applications in the development of novel optoelectronic materials, leveraging their potential for incorporation into π-extended conjugated systems (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry and Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold is highlighted for its significant role in drug discovery, demonstrating a wide range of medicinal properties such as anticancer, CNS agents, and anti-inflammatory activities. This underscores the importance of compounds like this compound in the development of drug-like candidates and potential drug candidates, offering a privileged scaffold for medicinal chemists to exploit (Cherukupalli et al., 2017).

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N6O/c19-15-3-2-13(10-16(15)20)26-18-14(11-24-26)17(22-12-23-18)21-4-1-5-25-6-8-27-9-7-25/h2-3,10-12H,1,4-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHNFYFGJYPPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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